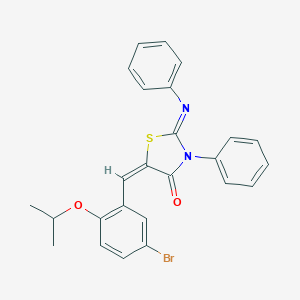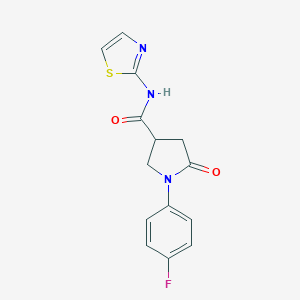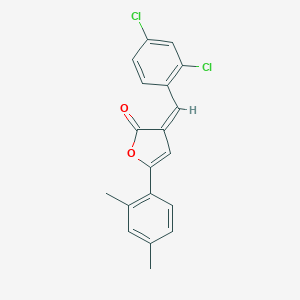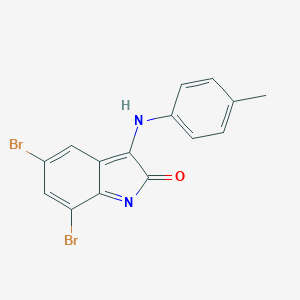![molecular formula C37H33IN2O7S B388245 ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B388245.png)
ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(3,4-dimethoxyphenyl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of ETHYL 5-(3,4-DIMETHOXYPHENYL)-2-{(E)-1-[3-IODO-5-METHOXY-4-(1-NAPHTHYLMETHOXY)PHENYL]METHYLIDENE}-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core thiazolopyrimidine structure, followed by the introduction of various substituents through a series of reactions such as alkylation, iodination, and methoxylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the conditions applied.
Applications De Recherche Scientifique
Ethyl 5-(3,4-dimethoxyphenyl)-2-[3-iodo-5-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer
Propriétés
Formule moléculaire |
C37H33IN2O7S |
|---|---|
Poids moléculaire |
776.6g/mol |
Nom IUPAC |
ethyl (2E)-5-(3,4-dimethoxyphenyl)-2-[[3-iodo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C37H33IN2O7S/c1-6-46-36(42)32-21(2)39-37-40(33(32)24-14-15-28(43-3)29(19-24)44-4)35(41)31(48-37)18-22-16-27(38)34(30(17-22)45-5)47-20-25-12-9-11-23-10-7-8-13-26(23)25/h7-19,33H,6,20H2,1-5H3/b31-18+ |
Clé InChI |
KXHFMYSTSOIXTC-FDAWAROLSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC6=CC=CC=C65)OC)S2)C |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)/C(=C\C4=CC(=C(C(=C4)I)OCC5=CC=CC6=CC=CC=C65)OC)/S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC)OC)C(=O)C(=CC4=CC(=C(C(=C4)I)OCC5=CC=CC6=CC=CC=C65)OC)S2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,5-Dimethoxyphenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B388165.png)
![(2Z)-2-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B388167.png)

![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B388170.png)




![6-(4-bromobenzylidene)-3-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B388177.png)
![2-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B388181.png)
![5-[(6-Chloro-1,3-benzodioxol-5-yl)methylene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388183.png)
![(5E)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B388185.png)
![(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B388186.png)
